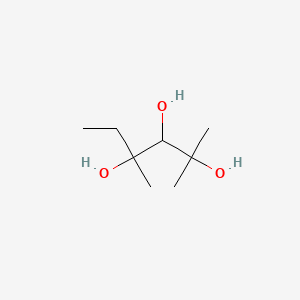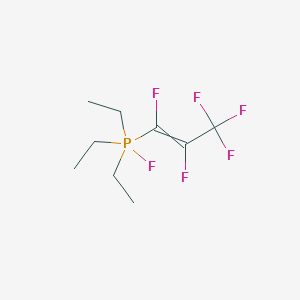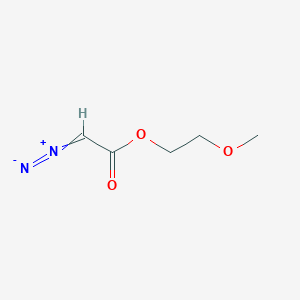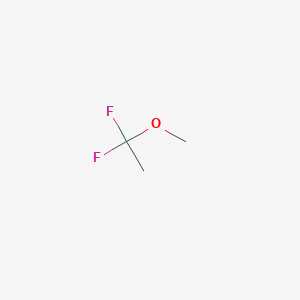![molecular formula C13H15ClN2O B14283805 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole CAS No. 152029-82-8](/img/structure/B14283805.png)
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 4-chlorobenzyloxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole typically involves a multi-step process:
Formation of 4-chlorobenzyloxypropyl bromide: This can be achieved by reacting 4-chlorobenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of imidazole: The 4-chlorobenzyloxypropyl bromide is then reacted with imidazole in the presence of a strong base like sodium hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of this compound-2-carbaldehyde.
Reduction: Formation of 4-[3-(4-chlorobenzyloxy)propyl]-1H-imidazoline.
Substitution: Formation of 4-[3-(4-azidobenzyloxy)propyl]-1H-imidazole.
Aplicaciones Científicas De Investigación
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chlorobenzyloxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(4-Methoxybenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole
- 4-[3-(4-Nitrobenzyloxy)propyl]-1H-imidazole
Uniqueness
4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.
Propiedades
Número CAS |
152029-82-8 |
|---|---|
Fórmula molecular |
C13H15ClN2O |
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
5-[3-[(4-chlorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15ClN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
Clave InChI |
GQWRMYJSYXEICO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COCCCC2=CN=CN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


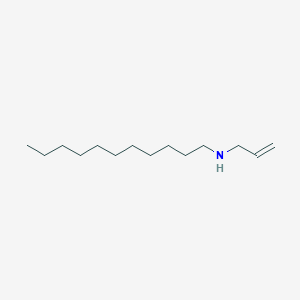
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)


![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)

